12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For example, a Diels-Alder reaction followed by a series of intramolecular cyclizations.
Introduction of Functional Groups: The ethyl, hydrazinyl, methoxyphenyl, and methyl groups are introduced through various substitution reactions. These steps often require specific reagents and catalysts to ensure selectivity and yield.
Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled temperature and pressure conditions to ensure the stability of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the tricyclic core or the functional groups, resulting in a range of reduced products.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can lead to the formation of azides or nitroso compounds, while reduction of the tricyclic core can yield partially or fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential biological activities make it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites. Its unique structure may impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of 12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: can be compared with other tricyclic compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
381208-41-9 |
---|---|
Molecular Formula |
C19H23N5O3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C19H23N5O3/c1-4-19(2)9-13-14(10-27-19)21-16-15(13)17(25)24(18(22-16)23-20)11-5-7-12(26-3)8-6-11/h5-8,21H,4,9-10,20H2,1-3H3,(H,22,23) |
InChI Key |
ZMQKAKXUYBXXLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)NC3=C2C(=O)N(C(=N3)NN)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.